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Introduction
GSK-1070916 is a potent and highly selective, ATP-competitive inhibitor of Aurora B and

Aurora C kinases.[1][2] The Aurora kinase family, particularly Aurora B, plays a crucial role in

regulating mitosis, including chromosome segregation and cytokinesis.[3][4] Overexpression of

Aurora kinases is a common feature in many human cancers, making them an attractive target

for therapeutic intervention.[1][4] GSK-1070916 has demonstrated broad-spectrum antitumor

activity in preclinical models, making it a compound of significant interest for cancer research

and drug development.[1][5] This technical guide provides an in-depth overview of the use of

GSK-1070916 in in vivo xenograft models, summarizing key quantitative data, detailing

experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action
GSK-1070916 is a reversible and ATP-competitive inhibitor of Aurora B and C kinases.[2][6] It

exhibits high selectivity for Aurora B and C over the closely related Aurora A kinase, with IC50

values of 3.5 nM and 6.5 nM for Aurora B and C respectively, compared to 1100 nM for Aurora

A.[2] The inhibition of Aurora B leads to a dose-dependent decrease in the phosphorylation of

its specific substrate, histone H3 at serine 10 (pHH3-Ser10).[1][7] This disruption of a key

mitotic signaling event prevents proper chromosome alignment and cytokinesis.[5]

Consequently, cells treated with GSK-1070916 do not arrest in mitosis but instead exit mitosis

without cell division, leading to the formation of polyploid cells and eventual apoptosis.[1][6]
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Mechanism of Action of GSK-1070916

In Vivo Antitumor Activity
GSK-1070916 has demonstrated significant antitumor activity across a range of human tumor

xenograft models, including those for colon, lung, breast, and leukemia cancers.[1][5] The

tables below summarize the quantitative outcomes from various preclinical studies.
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Tumor Growth Inhibition in Subcutaneous Xenograft
Models

Cell Line
Cancer
Type

Mouse
Strain

Dosing
Schedule

Outcome Citation

HCT-116 Colon Nude Not Specified
Tumor

Regression
[7]

A549 Lung Nude

100 mg/kg ip,

5/2/5

schedule, 3

cycles

Tumor

Regression
[7][8]

HL-60 Leukemia Nude

100 mg/kg ip,

5/2/5

schedule, 2

cycles

Tumor

Regression
[7][8]

K562 Leukemia Nude Not Specified
Tumor

Regression
[7]

Colo205 Colon Nude

100 mg/kg ip,

5/2/5

schedule, 2

cycles

Stable

Disease
[7][8]

H460 Lung Nude Not Specified
Stable

Disease
[7]

MCF-7 Breast Nude Not Specified
Stable

Disease
[7]

SW620 Colon Nude Not Specified
Tumor

Growth Delay
[6]

The "5/2/5 schedule" refers to intraperitoneal (ip) administration for 5 consecutive days,

followed by 2 days off, and this cycle is repeated.[7]

Survival Studies in Leukemia Xenograft Models
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Cell Line
Mouse
Strain

MTD
(mg/kg)

Dosing
Schedule

Increase in
Life Span
(ILS)

Citation

MV-4-11 Not Specified 100 Not Specified 72% [7]

HL-60 SCID-beige 50
5/2/5

schedule
140% [7]

HL-60 SCID-beige 25
5/2/5

schedule
63% [7]

Experimental Protocols
The following sections detail the methodologies for key experiments involving GSK-1070916 in

in vivo xenograft models.

Subcutaneous Xenograft Model Protocol
Cell Culture: Human tumor cell lines (e.g., HCT-116, A549, Colo205) are cultured in

appropriate media and conditions.

Animal Models: Immunocompromised mice, such as nude or SCID-beige mice, are used to

prevent rejection of the human tumor cells.[7]

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of

the mice.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their

dimensions are measured regularly with calipers.

Drug Administration: GSK-1070916 is typically administered intraperitoneally (i.p.).[7][9] A

common dosing schedule is daily administration for 5 consecutive days followed by a 2-day

break (5/2/5 schedule), repeated for several cycles.[7][8]

Endpoint Measurement: The primary endpoint is typically tumor growth inhibition, which can

be assessed by comparing the tumor volumes in the treated group to a vehicle-treated
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control group. Outcomes are often categorized as tumor regression, stable disease, or tumor

growth delay.[7][9]
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Subcutaneous Xenograft Experimental Workflow

Pharmacodynamic (PD) Marker Analysis Protocol
Model System: Nude mice bearing established subcutaneous tumors (e.g., Colo205 or

HCT116) are used.[7][9]

Drug Administration: A single dose or multiple doses of GSK-1070916 are administered

intraperitoneally at various concentrations (e.g., 25, 50, or 100 mg/kg).[7][8]

Tissue Collection: At specified time points post-administration, tumors are excised from the

mice.

Biomarker Analysis: The levels of phosphorylated histone H3 at serine 10 (pHH3-Ser10) in

the tumor tissue are quantified. This is a specific mechanistic marker of Aurora B inhibition.

[7]

Correlation: The extent and duration of pHH3-Ser10 inhibition are correlated with the

administered dose of GSK-1070916.[7] Complete inhibition of pHH3 has been observed at

doses of 25 mg/kg and above, with sustained inhibition for up to 24 hours after the last dose.

[7]
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Pharmacodynamic Marker Analysis Workflow

Conclusion
GSK-1070916 is a potent and selective inhibitor of Aurora B/C kinases with demonstrated

preclinical antitumor activity in a variety of in vivo xenograft models. Its well-defined mechanism

of action, centered on the inhibition of histone H3 phosphorylation and the subsequent
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disruption of mitosis, provides a clear pharmacodynamic marker for assessing target

engagement. The data summarized and the protocols detailed in this guide offer a

comprehensive resource for researchers and drug development professionals utilizing GSK-
1070916 in their in vivo cancer studies. The consistent antitumor effects observed across

multiple tumor types underscore the therapeutic potential of targeting the Aurora kinase

pathway with inhibitors like GSK-1070916.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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